molecular formula C12H12N2O4S B11594389 methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

Cat. No.: B11594389
M. Wt: 280.30 g/mol
InChI Key: ZJHUSXBBRXZGNA-UHFFFAOYSA-N
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Description

Methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a synthetic organic compound characterized by its unique thiazolidinone structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its bioactive properties. The presence of a thiazolidinone ring, along with a hydroxyphenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate typically involves the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring.

    Esterification: The resulting thiazolidinone derivative is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the ester group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.

    Hydroxyphenyl Derivatives: Compounds with a hydroxyphenyl group but different core structures.

Uniqueness

Methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is unique due to the combination of its thiazolidinone ring and hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.

Biological Activity

Methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidine family, characterized by the presence of a thiazolidinone ring. Its chemical structure can be represented as follows:

C12H12N2O3S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure includes a hydroxyphenyl group that contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, a related compound showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
8 0.0040.008En. cloacae
11 0.0150.030S. aureus
12 0.0110.020P. aeruginosa
10 0.0451.200E. coli

The most sensitive bacterium was Enterobacter cloacae, while Escherichia coli exhibited the highest resistance .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Compounds in this class were tested against various fungi, with MIC values indicating good to excellent antifungal potential.

Table 2: Antifungal Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Most Sensitive Fungus
15 0.004T. viride
16 0.060A. fumigatus

The results suggest that these compounds could serve as effective antifungal agents in clinical settings .

Anticancer Potential

Emerging research indicates that thiazolidinone derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, studies have shown that these compounds can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase .

Case Study: Breast Cancer Cell Lines

A specific study evaluated the effects of thiazolidinone derivatives on MCF-7 breast cancer cells:

  • Cell Viability Assay: The compound reduced cell viability significantly at concentrations above 10 µM.
  • Apoptosis Analysis: Flow cytometry revealed an increase in apoptotic cells after treatment with the compound.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

methyl 2-[4-(4-hydroxyphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate

InChI

InChI=1S/C12H12N2O4S/c1-18-10(16)6-9-11(14-12(17)19-9)13-7-2-4-8(15)5-3-7/h2-5,9,15H,6H2,1H3,(H,13,14,17)

InChI Key

ZJHUSXBBRXZGNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=NC2=CC=C(C=C2)O)NC(=O)S1

Origin of Product

United States

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